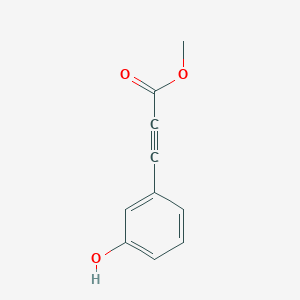

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate

Description

Contextualization within Propynoate (B1239298) Ester Chemistry and Substituted Phenylalkynes

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate belongs to the class of compounds known as propynoate esters. These are esters of propiolic acid, the simplest acetylenic carboxylic acid. A key feature of propynoate esters like methyl propiolate and ethyl propiolate is the electrophilicity of their alkyne group, making them valuable reagents and building blocks in organic synthesis. wikipedia.orgwikipedia.org They readily participate in a variety of chemical transformations, including cycloaddition reactions and as potent dienophiles. wikipedia.org

The molecule is also a substituted phenylalkyne. Phenylalkynes are characterized by a phenyl group directly attached to an acetylene (B1199291) unit. The electronic interaction between the phenyl ring and the alkyne can be tuned by substituents on the ring, which influences the reactivity of the molecule. The synthesis of polymers from substituted acetylenes is a significant area of research, with transition metal catalysts, particularly rhodium(I) complexes, being effective for this purpose. mdpi.com These catalytic systems are often tolerant of various functional groups, including hydroxy groups. mdpi.com

Significance of Hydroxyphenyl-Substituted Acetylenic Systems in Organic Synthesis and Beyond

The presence of a hydroxyphenyl group introduces a site for further functionalization and imparts specific chemical properties. The hydroxyl group can act as a directing group in electrophilic aromatic substitution, a nucleophile, or a proton donor. In the context of acetylenic systems, the combination of a hydroxyl group and an alkyne creates a versatile scaffold for synthesizing more complex molecules. For instance, the hydroxyl group can engage in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. acs.org

While research on hydroxyphenyl-substituted propynoates is limited, the related hydroxyphenyl-substituted propenoates and propanoates serve as building blocks for more complex organic molecules and have been investigated for their biological activities. The saturated analogue, methyl 3-(4-hydroxyphenyl)propionate, for example, is used in the enzymatic coupling of saccharides to proteins and is a known nitrification inhibitor. chemicalbook.com The corresponding acid, 3-(3-hydroxyphenyl)propionic acid, has been studied for its potential cardiovascular effects. medchemexpress.com This suggests that the acetylenic analogue, this compound, could be a precursor to novel bioactive compounds.

Research Trajectories and Current Gaps in the Academic Study of this compound

The academic study of this compound itself is not well-documented, representing a significant gap in the literature. Most available data pertains to its isomers (ortho- and para-hydroxyphenyl derivatives) or its hydrogenated analogues (propenoates and propanoates). chemicalbook.comflavscents.comnih.gov

Future research trajectories for this compound are therefore broad and promising. Key areas for investigation would include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and fully characterizing its spectroscopic and physical properties.

Reactivity Studies: Exploring its participation in fundamental organic reactions, such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerizations. The interplay between the hydroxyl group, the phenyl ring, and the propynoate system would be of particular interest.

Applications in Materials Science: Investigating its potential as a monomer for the synthesis of novel functional polymers with interesting electronic or optical properties, leveraging the chemistry of substituted polyacetylenes. mdpi.com

Medicinal Chemistry Precursor: Utilizing the compound as a starting material for the synthesis of novel heterocyclic structures or other complex molecules with potential biological activity, inspired by the properties of its saturated and unsaturated analogues.

The following table summarizes the key properties of related compounds, providing a basis for predicting the characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl propiolate | C₄H₄O₂ | 84.07 | Parent propynoate ester; electrophilic alkyne. wikipedia.org |

| Ethyl propiolate | C₅H₆O₂ | 98.10 | Ethyl ester of propiolic acid; used in organic synthesis. wikipedia.org |

| Methyl 3-(2-hydroxyphenyl)prop-2-enoate | C₁₀H₁₀O₃ | 178.18 | ortho-isomer with a double bond; building block for complex molecules. |

| Methyl 3-(4-hydroxyphenyl)propionate | C₁₀H₁₂O₃ | 180.20 | Saturated para-isomer; nitrification inhibitor. chemicalbook.com |

| 3-(3-Hydroxyphenyl)propionic acid | C₉H₁₀O₃ | 166.17 | The corresponding carboxylic acid; studied for antihypertensive effects. medchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 3-(3-hydroxyphenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H8O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,1H3 |

InChI Key |

JDERESUNDAGZNL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate

Retrosynthetic Analysis and Key Disconnections for the Prop-2-ynoate Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inyoutube.comlibretexts.org For methyl 3-(3-hydroxyphenyl)prop-2-ynoate, the primary disconnection strategies focus on the formation of the ester and the carbon-carbon triple bond.

The most intuitive disconnection is at the ester linkage, which simplifies the target molecule into 3-(3-hydroxyphenyl)prop-2-ynoic acid and methanol (B129727). This approach highlights the importance of esterification as a key final step in the synthesis.

A second critical disconnection breaks the bond between the aromatic ring and the alkyne. This leads to a 3-hydroxyphenyl synthon and a prop-2-ynoate synthon. This disconnection points towards coupling reactions, such as the Sonogashira coupling, as a viable method for constructing the core structure.

Further disconnection of the prop-2-ynoate synthon can lead to acetylene (B1199291) and a carboxylating agent, suggesting a pathway involving the direct carboxylation of an acetylenic precursor. These disconnections form the logical foundation for designing synthetic routes to the target molecule. amazonaws.comscripps.edu

Established Synthetic Routes to the this compound Core Structure

Several well-established methods are employed for the synthesis of aryl propiolates like this compound. These routes often involve alkynylation reactions to form the carbon-carbon triple bond and subsequent or prior esterification.

Sonogashira Coupling: This is a widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgchemrxiv.org For the synthesis of this compound, this would involve the coupling of 3-iodophenol (B1680319) (or a protected derivative) with methyl propiolate. nih.govnih.govresearchgate.net The reaction conditions are generally mild, and the method tolerates a wide range of functional groups. nih.gov

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement: This rearrangement provides an alternative route to alkynes from 1,1-diaryl-2-halo-ethenes upon treatment with a strong base. wikipedia.orgrsc.org The reaction proceeds through a vinyl carbene intermediate followed by a 1,2-aryl migration. wikipedia.orgbeilstein-journals.orgthieme-connect.de While less direct for this specific target, variants of the FBW rearrangement can be employed to generate the arylacetylene core, which can then be carboxylated and esterified. nih.gov

Below is a table summarizing key aspects of these alkynylation reactions:

| Reaction | Key Reactants | Catalyst/Reagents | Key Intermediate |

| Sonogashira Coupling | 3-halophenol, methyl propiolate | Pd catalyst, Cu(I) cocatalyst, amine base | Alkenyl palladium complex |

| Fritsch–Buttenberg–Wiechell Rearrangement | 1-aryl-1-(3-hydroxyphenyl)-2-halo-ethene | Strong base (e.g., alkoxide) | Vinyl carbene |

Once the 3-(3-hydroxyphenyl)prop-2-ynoic acid precursor is obtained, esterification is a straightforward and common transformation. researchgate.net

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Other Esterification Methods: For substrates that are sensitive to strong acids, other methods can be employed. These include reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP) to activate the carboxylic acid towards nucleophilic attack by methanol.

Functional group interconversions can also be crucial. For instance, if the starting material is 3-bromophenol, the hydroxyl group might need to be protected during the coupling reaction and then deprotected before or after esterification to yield the final product.

Catalysis plays a pivotal role in the efficient synthesis of acetylenic esters. nih.gov Copper and palladium catalysts are central to the Sonogashira coupling, facilitating the key bond-forming steps. researchgate.netrsc.org Lewis acid catalysis can also be employed in reactions involving acetylenic esters. acs.org Research continues to focus on developing more active, stable, and reusable catalyst systems to improve the efficiency and sustainability of these synthetic methods. nih.gov

Emerging Synthetic Strategies for Enhanced Yield, Selectivity, and Sustainability

To address the limitations of traditional batch synthesis, such as long reaction times and potential safety hazards, modern synthetic chemistry is increasingly turning towards innovative technologies like flow chemistry.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. research.csiro.aunih.gov This technology offers several advantages over batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, and the potential for automated, scalable production. acs.orgmdpi.comdigitellinc.com

For the synthesis of this compound, a flow-based Sonogashira coupling could be envisioned. The reactants, 3-iodophenol and methyl propiolate, along with the catalyst and base, would be continuously pumped and mixed in a heated reactor coil. The short residence times and efficient mixing in a microreactor can lead to higher yields and selectivities compared to batch reactions. Furthermore, the ability to handle reactive intermediates in a contained and controlled manner enhances the safety of the process.

The following table outlines a hypothetical comparison between batch and flow synthesis for a key reaction step:

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Mixing | Dependent on stirring speed and vessel geometry | Efficient and rapid mixing |

| Scalability | Often requires re-optimization | Scalable by running the system for longer |

| Safety | Potential for accumulation of hazardous intermediates | Small reaction volumes minimize risk |

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by incorporating these principles into the Sonogashira coupling methodology.

Traditional Sonogashira reactions often utilize palladium catalysts, a copper(I) co-catalyst, and an amine base in organic solvents. Green chemistry approaches focus on modifying these components to reduce waste and toxicity. Key areas of improvement include the use of more environmentally benign solvents, the development of catalyst systems with high turnover numbers that can be recycled, and the exploration of copper-free reaction conditions to avoid the use of a toxic co-catalyst.

Sustainable Solvent Selection:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional solvents used in cross-coupling reactions, such as toluene (B28343) and N,N-dimethylformamide (DMF), are derived from petrochemical sources and have associated health and environmental risks. Green chemistry promotes the use of safer, more sustainable alternatives. For the synthesis of this compound, several greener solvent options can be considered, including water, ionic liquids, and bio-derived solvents like Cyrene™. The use of aqueous media is particularly attractive due to the low cost, non-flammability, and minimal environmental impact of water.

Catalyst and Ligand Design for Sustainability:

To enhance the sustainability of the Sonogashira coupling, research has focused on developing highly efficient and recyclable catalyst systems. This includes the use of palladium nanoparticles, catalysts supported on solid matrices, and the design of ligands that promote high catalyst activity at low loadings. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate copper-free Sonogashira reactions, thereby eliminating the need for a toxic co-catalyst. Furthermore, catalyst systems that are stable and active in green solvents are of particular interest.

The following table summarizes various green chemistry approaches applicable to the Sonogashira synthesis of this compound:

Table 1: Green Chemistry Approaches for the Synthesis of this compound via Sonogashira Coupling

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Safer Solvents | Replacement of traditional organic solvents (e.g., toluene, DMF) with water, ionic liquids, or bio-derived solvents. | Reduced toxicity, improved safety, and lower environmental impact. |

| Catalysis | Use of highly active palladium catalysts at low loadings, supported catalysts for easy recovery, and copper-free systems. | Increased reaction efficiency, reduced metal waste, and avoidance of toxic co-catalysts. |

| Atom Economy | The Sonogashira coupling is inherently atom-economical as it forms the desired C-C bond with minimal byproduct formation. | High efficiency and reduced waste generation. |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials for the synthesis of precursors. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Research Findings in Green Sonogashira Couplings:

Recent research has demonstrated the feasibility of conducting Sonogashira couplings under more sustainable conditions. For example, studies have shown successful couplings in aqueous media at room temperature, which significantly reduces the energy consumption of the reaction. The development of palladium catalysts supported on magnetic nanoparticles allows for the easy separation and reuse of the catalyst, further enhancing the green credentials of the synthesis.

The application of these green methodologies to the synthesis of this compound would not only provide a more environmentally friendly route to this compound but also align with the broader goals of sustainable chemistry.

Chemical Reactivity, Transformation, and Derivatization of Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate

Reactivity of the Prop-2-ynoate Ester Functional Group

The defining feature of the methyl 3-(3-hydroxyphenyl)prop-2-ynoate molecule is the prop-2-ynoate system. The methyl ester group acts as a powerful electron-withdrawing group, which polarizes the carbon-carbon triple bond. This polarization renders the alkyne electrophilic and highly susceptible to attack by a wide array of nucleophiles and reactants. The reactivity of this system is foundational to its utility as a versatile building block in organic synthesis.

Nucleophilic Additions to the Alkyne Moiety

The electron-deficient nature of the alkyne in propiolate esters facilitates conjugate (or Michael) additions with various nucleophiles. nih.govacs.org Common examples of such transformations include hydration, hydroamination, and hydrohalogenation, which lead to the formation of functionalized alkenes.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, would yield an enol intermediate that tautomerizes to the more stable β-keto ester.

Hydroamination: The addition of primary or secondary amines to the alkyne is a facile process that produces enamines. These reactions can often proceed under mild, catalyst-free conditions.

Hydrohalogenation: The addition of hydrogen halides (HX) proceeds to form β-haloacrylates. The regiochemistry of this addition is dictated by the electronic effects of the ester group.

Table 1: Examples of Nucleophilic Additions to Propiolate Esters

| Reaction | Nucleophile | Typical Conditions | Product Type |

| Hydration | H₂O | H⁺ or Hg²⁺ catalyst | β-Keto ester |

| Hydroamination | R₂NH | Catalyst-free, various solvents | β-Enamino ester |

| Hydrothiolation | RSH | Base or phosphine (B1218219) catalyst | β-Thioenol ether |

| Hydrohalogenation | HX | Varies | β-Haloacrylate |

Nucleophilic additions to methyl propiolate and its derivatives are characterized by high degrees of regioselectivity and stereoselectivity.

Regioselectivity: In the vast majority of cases, the nucleophile adds to the β-carbon (the carbon atom further from the ester group) in a conjugate addition fashion. This is due to the polarization of the alkyne, where the β-carbon bears a partial positive charge, making it the primary site for nucleophilic attack. While α-addition is possible, β-addition is generally the thermodynamically favored pathway. asianpubs.org

Stereoselectivity: The addition of nucleophiles typically occurs via an anti-addition mechanism, leading to the formation of the thermodynamically more stable (E)-isomer of the resulting alkene. nih.gov However, the stereochemical outcome can sometimes be influenced by reaction conditions, catalysts, or the nature of the nucleophile, occasionally favoring the (Z)-isomer, particularly under kinetic control. researchgate.net

The reactivity of the prop-2-ynoate moiety makes it an excellent substrate for tandem or cascade reactions, where a single event initiates a sequence of bond-forming transformations. wikipedia.orgnih.govresearchgate.net An initial intermolecular nucleophilic addition can be followed by an intramolecular reaction, rapidly building molecular complexity from a simple starting material. For instance, a bifunctional nucleophile can add to the alkyne, and the newly formed intermediate can then undergo an intramolecular cyclization onto another part of the molecule.

Cycloaddition Reactions

The electron-deficient alkyne of this compound is a potent dipolarophile and dienophile, readily participating in various pericyclic cycloaddition reactions.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene (B1205218) derivatives, which are valuable intermediates in organic synthesis.

[3+2] Azide-Alkyne Cycloaddition: This reaction, a cornerstone of "click chemistry," involves the reaction of an azide (B81097) with the alkyne to form a highly stable 1,2,3-triazole ring. wikipedia.org The reaction with electron-deficient alkynes like propiolates can often proceed thermally (Huisgen cycloaddition) or be catalyzed by metals like copper(I) or ruthenium. wikipedia.orgnih.govmdpi.com The thermal reaction may produce a mixture of regioisomers, whereas the copper-catalyzed version is highly regioselective, typically yielding the 1,4-disubstituted triazole. researchgate.net

Diels-Alder Type Reactions ([4+2] Cycloaddition): As a strong dienophile, this compound can react with a wide range of dienes to form cyclohexadiene derivatives. umn.edu For example, reaction with furan (B31954) derivatives, often promoted by Lewis acids, can lead to the formation of substituted phenolic compounds after rearrangement of the initial adduct. researchgate.netcdnsciencepub.com

Table 2: Cycloaddition Reactions Involving Propiolate Esters

| Reaction Type | Reactant Partner | Key Features | Product |

| [3+2] Cycloaddition | Organic Azide (R-N₃) | High efficiency, forms stable heterocycles. Can be thermal or metal-catalyzed. researchgate.netresearchgate.net | 1,2,3-Triazole |

| [4+2] Diels-Alder | Conjugated Diene | Forms six-membered rings; electron-deficient alkyne acts as a good dienophile. chegg.com | Substituted Cyclohexadiene |

| [2+2] Photocycloaddition | Alkene | Requires UV light; forms four-membered rings. | Cyclobutene derivative |

Transition Metal-Catalyzed Transformations

Transition metals catalyze a broad spectrum of reactions involving alkynes, enabling the formation of both carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com The prop-2-ynoate moiety is a versatile substrate for many of these transformations.

C-C Bond Formation:

Sonogashira Coupling: While typically used with terminal alkynes and aryl/vinyl halides, related couplings can modify the propiolate structure.

Cycloadditions: Nickel and other metals can catalyze [2+2+2] cycloadditions between the propiolate and other unsaturated molecules to form complex aromatic and carbocyclic systems. acs.org

Carbometalation: The addition of organometallic reagents across the alkyne, catalyzed by metals like palladium, copper, or nickel, can introduce new carbon substituents. nih.govmit.eduuwindsor.ca

C-Heteroatom Bond Formation:

Hydrosilylation/Hydroboration: The addition of Si-H or B-H bonds across the alkyne, catalyzed by metals like platinum, rhodium, or iridium, yields vinylsilanes and vinylboronates, which are versatile synthetic intermediates.

Addition of Heteroatom Nucleophiles: Transition metal catalysts can facilitate the addition of alcohols, amines, and thiols to the alkyne, often with enhanced control over selectivity compared to uncatalyzed reactions. uni-tuebingen.denitrkl.ac.inzlibrary.to

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. wikipedia.org Furthermore, the hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. libretexts.orglibretexts.orgmlsu.ac.in

Key transformations include:

O-Alkylation (Williamson Ether Synthesis): The most common reaction is the conversion of the phenol (B47542) to an ether. wikipedia.org This is typically achieved by treating the phenol with a base (e.g., K₂CO₃, NaH) to form the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). gordon.eduorganic-synthesis.comtiwariacademy.comfrancis-press.com This reaction provides a straightforward route to a wide variety of aryl ethers. tandfonline.comtandfonline.comrsc.orgacs.org

O-Acylation (Esterification): The phenolic hydroxyl can be acylated to form a phenyl ester. This is typically accomplished by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Electrophilic Aromatic Substitution: The -OH group strongly activates the aromatic ring towards electrophiles, directing them to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Reactions such as halogenation, nitration, and Friedel-Crafts alkylation can be performed, although the high reactivity often requires mild conditions to avoid polysubstitution or oxidation. mlsu.ac.in

Table 3: Common Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product |

| O-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) |

| O-Acylation | Acid Chloride/Anhydride, Base | Phenyl Ester (Ar-O-COR) |

| Nitration | Dilute HNO₃ | Nitrophenol |

| Halogenation | Br₂ in CCl₄ | Bromophenol |

Derivatization of the Phenolic Hydroxyl Group (e.g., etherification, esterification, oxidation)

The phenolic hydroxyl group is a prime site for permanent derivatization to modulate the compound's properties.

Etherification: The synthesis of ethers from the phenolic hydroxyl group is a common transformation, typically achieved via the Williamson ether synthesis. This reaction involves deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl substituents. For example, reacting this compound with an alkyl bromide in the presence of a base yields the corresponding 3-alkoxyphenyl derivative.

Oxidation: Phenols can be oxidized to quinones, although this transformation can be challenging to control and may lead to polymerization. For this compound, oxidation would likely require specific reagents like Fremy's salt or a hypervalent iodine reagent to potentially form a quinone-like structure, though the stability of the alkyne moiety under these conditions would be a concern.

Interactive Data Table: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Phenyl ether |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Phenyl ester |

| Oxidation | Oxidizing agent (e.g., Fremy's salt) | Quinone (potential) |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and its Directivity

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups directly onto the ring. The position of substitution (regioselectivity) is governed by the directing effects of the two existing substituents: the hydroxyl group (-OH) and the methyl prop-2-ynoate group (-C≡CCO₂CH₃). libretexts.orgpressbooks.pub

Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director. pressbooks.pub It donates electron density to the ring through resonance, increasing the nucleophilicity of the carbons at positions 2, 4, and 6, thereby accelerating the rate of electrophilic attack at these positions. organicchemistrytutor.com

Methyl Prop-2-ynoate Group (-C≡CCO₂CH₃): This group is electron-withdrawing due to the combined inductive and resonance effects of the alkyne and the ester carbonyl. Therefore, it is a deactivating group and a meta-director, directing incoming electrophiles to position 5. youtube.comvaia.com

The outcome of an EAS reaction is determined by the interplay of these opposing effects. The strongly activating ortho, para-directing hydroxyl group typically dominates the directing effect over the deactivating meta-director. Consequently, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Steric hindrance from the adjacent prop-2-ynoate group might disfavor substitution at position 2, potentially leading to a preference for substitution at positions 4 and 6.

Intramolecular Cyclization and Rearrangement Pathways of the Compound and Its Analogs

A significant reaction pathway for this compound is intramolecular cyclization. The proximity of the phenolic hydroxyl group to the electrophilic alkyne allows for cyclization to form heterocyclic structures, most notably coumarins (benzopyran-2-ones).

This transformation can be catalyzed by various transition metals, particularly palladium(II) acetate. nih.govresearchgate.netlookchem.com The reaction likely proceeds through an initial coordination of the catalyst to the alkyne, followed by a nucleophilic attack of the phenolic oxygen onto the activated triple bond. This cyclization, known as an intramolecular hydroalkoxylation, followed by isomerization, leads to the formation of a stable six-membered lactone ring fused to the benzene (B151609) ring. This provides a direct and atom-economical route to substituted coumarins, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net

Synthesis of Advanced Derivatives and Analogs with Modulated Structural Features

The rich functionality of this compound serves as a platform for the synthesis of more complex derivatives.

Modification via Cross-Coupling Reactions: While the parent molecule itself is not a substrate for reactions like Sonogashira coupling (which requires a terminal alkyne or an aryl halide), its synthetic precursors can be readily modified. libretexts.orgorganic-chemistry.orgwikipedia.org For instance, an analog such as methyl 3-(3-bromo-5-hydroxyphenyl)prop-2-ynoate could be synthesized. The bromo-substituent on this analog would serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, vinyl, or alkynyl groups onto the aromatic ring before or after further manipulation of the other functional groups.

Reactions at the Alkyne: The carbon-carbon triple bond is susceptible to a variety of transformations.

Reduction: Catalytic hydrogenation can selectively reduce the alkyne. Using Lindlar's catalyst would yield the corresponding (Z)-enoate (cinnamate), while dissolving metal reduction would produce the (E)-enoate. Complete hydrogenation would lead to the saturated propanoate derivative.

Cycloaddition Reactions: The electron-deficient alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, to construct complex polycyclic and heterocyclic systems. wikipedia.org

Carbonylative Coupling: Analogs with an aryl halide substituent could undergo carbonylative Sonogashira coupling to produce alkynones, which are versatile intermediates in the synthesis of flavonoids and other heterocyclic compounds. nih.govrsc.org

Through the strategic application of these reactions, a vast library of advanced derivatives and analogs with fine-tuned structural and electronic properties can be generated from the this compound scaffold.

Advanced Spectroscopic and Spectrometric Characterization of Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR Analysis of Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the phenolic hydroxyl proton.

Aromatic Protons: The 3-hydroxyphenyl group will give rise to a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The proton ortho to the hydroxyl group and meta to the propiolate substituent is expected to be the most shielded. The proton ortho to the propiolate group and meta to the hydroxyl group will be the most deshielded. The remaining two protons will have intermediate chemical shifts. The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling.

Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is anticipated in the range of δ 3.7-3.9 ppm.

Phenolic Hydroxyl Proton: The hydroxyl proton (-OH) will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 5-10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon environment in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around δ 150-160 ppm.

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are predicted to have distinct chemical shifts in the range of δ 75-95 ppm. The carbon attached to the aromatic ring will be at a slightly different shift than the carbon attached to the ester group.

Aromatic Carbons: The six carbons of the 3-hydroxyphenyl ring will each produce a signal, with their chemical shifts influenced by the hydroxyl and propiolate substituents. The carbon bearing the hydroxyl group (ipso-carbon) is expected to be the most deshielded among the aromatic carbons, likely appearing around δ 155-160 ppm. The other aromatic carbons will appear in the typical range of δ 110-140 ppm.

Methyl Ester Carbon: The carbon of the methyl ester group will appear as a singlet in the upfield region, typically around δ 52-55 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 (multiplets) | 110 - 140 |

| -COOCH₃ | 3.7 - 3.9 (singlet) | 52 - 55 |

| -OH | 5 - 10 (broad singlet) | - |

| C=O | - | 150 - 160 |

| C≡C | - | 75 - 95 |

| C-OH (ipso) | - | 155 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would be instrumental in establishing the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub This would allow for the direct assignment of the protonated aromatic and methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can be useful for confirming stereochemistry and the three-dimensional structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. orgchemboulder.com

O-H Stretch: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch of an internal alkyne typically gives a weak to medium absorption in the 2190-2260 cm⁻¹ region. orgchemboulder.com Its intensity is often reduced due to the symmetry of the bond.

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretch is predicted in the range of 1715-1730 cm⁻¹. libretexts.org Conjugation with the alkyne may shift this to a slightly lower wavenumber.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce two strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Bending: Aromatic ring C=C bending vibrations will appear in the fingerprint region, typically between 1450 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C bond.

C≡C Stretch: The alkyne C≡C stretch is expected to give a strong and sharp signal in the Raman spectrum in the 2190-2260 cm⁻¹ range, as the polarizability of this bond changes significantly during vibration. nih.govnih.gov This is in contrast to its often weak appearance in the IR spectrum.

Aromatic Ring Vibrations: The symmetric breathing modes of the aromatic ring are typically strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Weak/Not Observed | Broad, Strong (IR) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Alkyne C≡C | C≡C Stretch | 2190 - 2260 | 2190 - 2260 | Weak (IR), Strong (Raman) |

| Ester C=O | C=O Stretch | 1715 - 1730 | 1715 - 1730 | Strong (IR), Medium (Raman) |

| Ester C-O | C-O Stretch | 1000 - 1300 | - | Strong (IR) |

| Aromatic C=C | Ring Bending | 1450 - 1600 | 1450 - 1600 | Medium (IR), Strong (Raman) |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₁₀H₈O₃). The calculated exact mass of this compound is 176.04734 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation spectrum. The analysis of these fragment ions provides detailed structural information.

Predicted key fragmentation pathways include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with an m/z of 145, corresponding to the acylium ion [M - 31]⁺.

Loss of the methyl group (•CH₃): This is a less common fragmentation for esters but could lead to a fragment at m/z 161.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the acylium ion (m/z 145) could produce a fragment at m/z 117.

Cleavage of the ester group: Fragmentation could lead to the formation of the 3-hydroxyphenylpropynoyl cation at m/z 145 or the 3-hydroxyphenyl cation at m/z 93.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₀H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 117 | [M - •OCH₃ - CO]⁺ | Loss of CO from the m/z 145 fragment |

| 93 | [C₆H₅O]⁺ | 3-hydroxyphenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the conjugated system, which includes the phenyl ring, the carbon-carbon triple bond (alkyne), and the carbonyl group of the methyl ester, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions anticipated for this molecule are π → π* transitions, associated with the extensive conjugation. The phenyl ring itself typically exhibits two main absorption bands, the E2-band (around 200 nm) and the B-band (around 255 nm). The conjugation with the prop-2-ynoate side chain would be expected to cause a bathochromic (red) shift in these absorptions to longer wavelengths and potentially an increase in their molar absorptivity (hyperchromic effect). The presence of the hydroxyl group on the phenyl ring, an auxochrome, would further contribute to these shifts.

A hypothetical UV-Vis data table for this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes, based on the analysis of similar conjugated aromatic systems.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~210 | ~25,000 | π → π* (E2-band like) |

| Ethanol | ~265 | ~15,000 | π → π* (B-band like) |

| Ethanol | ~290 | ~8,000 | π → π* (Extended Conjugation) |

This data is hypothetical and serves as an example of what might be expected.

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

Should single crystals of this compound be successfully grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.

Key structural features that would be of interest include the planarity of the phenyl ring, the geometry of the ester group, and the linearity of the alkyne moiety. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the supramolecular chemistry of the compound.

A representative table of expected crystallographic data is provided below.

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Bond Length (C≡C) | ~1.20 Å |

| Bond Length (C-C) aromatic | ~1.39 Å |

| Bond Angle (C-C≡C) | ~180° |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, if chiral derivatives of this compound were to be synthesized, these techniques would be indispensable for determining their absolute stereochemistry.

For instance, if a chiral center were introduced into the molecule, the resulting enantiomers would produce mirror-image ECD and VCD spectra. The sign and intensity of the Cotton effects in the ECD spectrum, which correspond to the electronic transitions observed in the UV-Vis spectrum, could be used to assign the absolute configuration of the stereocenter, often through comparison with quantum chemical calculations. Similarly, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, would provide information about the stereochemistry based on the vibrational modes of the molecule.

A hypothetical data table for a chiral derivative is presented to illustrate the type of data that would be generated.

| Technique | Wavelength/Frequency | Signal (Δε or ΔA) | Assignment |

| ECD | ~270 nm | Positive Cotton Effect | π → π* transition |

| ECD | ~295 nm | Negative Cotton Effect | π → π* transition |

| VCD | ~1700 cm⁻¹ | Bisignate signal | C=O stretch |

This data is hypothetical and pertains to a prospective chiral derivative of this compound.

Computational and Theoretical Investigations of Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For a compound like Methyl 3-(3-hydroxyphenyl)prop-2-ynoate, these calculations can pinpoint regions of high and low electron density, predict the energies of frontier molecular orbitals, and offer a quantitative basis for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comacs.orgnih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, which can act as an electron donor. The LUMO, conversely, is anticipated to be distributed across the electron-deficient methyl propiolate moiety, particularly the carbon-carbon triple bond, which serves as an electrophilic site. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be suitable for determining these orbital energies. researchgate.net Based on studies of structurally similar aromatic alkynes and phenolic compounds, a representative HOMO-LUMO energy gap can be estimated.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability (hydroxyphenyl ring) |

| ELUMO | -1.8 | Electron-accepting capability (alkynoate system) |

| ΔE (HOMO-LUMO Gap) | 4.7 | Indicates moderate reactivity and stability |

The distribution of electrons within this compound dictates its electrostatic properties and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.comresearchgate.netwolfram.com For this compound, MEP analysis would likely reveal a region of negative electrostatic potential (typically colored red) around the oxygen atoms of the hydroxyl and ester groups, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive electrostatic potential (blue), highlighting its role as a hydrogen bond donor.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| LP(O) of -OH | π(C-C) of phenyl ring | ~15-20 | Electron donation from hydroxyl to the ring |

| π(C-C) of phenyl ring | π(C≡C) of alkyne | ~5-10 | Conjugation between the ring and alkyne |

| LP(O) of C=O | σ*(C-O) of ester | ~2-5 | Resonance within the ester group |

Conformational Analysis and Molecular Dynamics Simulations of Compound Flexibility

The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring and the alkyne group. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. This can be achieved by systematically rotating the relevant dihedral angle and calculating the energy at each step using quantum chemical methods. For this molecule, the planarity of the system is likely favored to maximize conjugation, but steric hindrance could influence the preferred orientation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound's flexibility over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and reveal the probabilities of occupying different conformational states. Such simulations, often employing force fields like OPLS-AA, are particularly useful for understanding how the molecule might behave in a solvent and how its shape might adapt to bind to a biological target. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. uncw.edu By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, when scaled, often show excellent agreement with experimental values. For this compound, these calculations would help in assigning the signals of the aromatic protons and carbons, as well as those of the methyl and alkynyl groups.

IR Frequencies: Theoretical vibrational (IR) spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. arxiv.org These calculations yield the frequencies and intensities of the vibrational modes. For the target molecule, characteristic frequencies would be predicted for the O-H stretch of the hydroxyl group, the C≡C stretch of the alkyne, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic ring. nih.gov Comparing these predicted frequencies with experimental IR data can help confirm the presence of these functional groups.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~85-90 ppm | Alkynyl carbons |

| ¹H NMR Chemical Shift | ~3.8 ppm | -OCH₃ protons |

| IR Frequency | ~3400-3600 cm⁻¹ | O-H stretch |

| IR Frequency | ~2100-2200 cm⁻¹ | C≡C stretch |

| IR Frequency | ~1710-1730 cm⁻¹ | C=O stretch |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. nih.govresearchgate.net For this compound, several reaction types could be explored. The electron-deficient alkyne is a prime candidate for nucleophilic additions and cycloaddition reactions. organicchemistrytutor.comkhanacademy.org

For instance, the mechanism of a [3+2] cycloaddition with an azide (B81097) could be modeled to understand the formation of a triazole ring, a common transformation for alkynes. DFT calculations can be used to locate the geometries of the reactants, transition state, and products along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) can be followed to ensure that the identified transition state correctly connects the reactants and products.

Structure-Activity Relationship (SAR) Studies via Computational Modeling (mechanistic focus, not clinical efficacy)

Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical or biological activity. nih.gov In a mechanistic context, this involves understanding how modifications to the structure of this compound would affect its reactivity. researchgate.netnih.govmdpi.com

For example, a computational SAR study could investigate the effect of substituting the hydroxyl group with other functional groups (e.g., -OCH₃, -Cl, -NO₂) on the electronic properties of the molecule. By calculating the HOMO-LUMO gap, MEP, and atomic charges for a series of analogs, one could build a model that predicts how these structural changes would modulate the molecule's susceptibility to nucleophilic attack at the alkyne. This approach provides a rational basis for designing derivatives with tailored reactivity profiles, focusing on the underlying electronic and steric effects rather than clinical outcomes.

Investigation of Non-Linear Optical (NLO) Properties

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies investigating the Non-Linear Optical (NLO) properties of this compound were found.

The molecular structure of this compound, featuring a phenyl ring (an aromatic system), a hydroxyl group (an electron-donating group), and a methyl propynoate (B1239298) group (containing a carbon-carbon triple bond and an ester group, which can act as electron-withdrawing components), suggests potential relevance for NLO applications. Molecules with such donor-π-acceptor characteristics are often candidates for exhibiting significant hyperpolarizability, a key factor for second-order NLO materials.

Theoretical investigations of similar molecules, such as other chalcone (B49325) derivatives and phenylpropiolates, frequently employ Density Functional Theory (DFT) to calculate properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the structure-property relationships that govern NLO activity. However, specific data tables, research findings, or detailed analyses pertaining to this compound are not available in the reviewed sources.

Therefore, a detailed discussion, including data tables and specific research findings on the NLO properties of this particular compound, cannot be provided at this time. Further experimental and theoretical research would be required to elucidate its NLO characteristics.

Mechanistic Insights into Biological Interactions of Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate Excluding Clinical Human Trial Data

Exploration of Molecular Targets and Binding Mechanisms (e.g., enzyme active site interactions, receptor binding)

There is currently no publicly available research detailing the specific molecular targets of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate. Investigations into its binding mechanisms with enzymes or receptors have not been reported in the scientific literature.

No studies were found that have investigated the inhibitory effects of this compound on any specific enzymes. Consequently, data on its potency (such as IC₅₀ values) and its mechanism of inhibition (e.g., competitive, non-competitive) are not available.

There is no published data from receptor ligand binding assays for this compound. Therefore, its affinity (e.g., Kᵢ or Kₔ values) for any specific receptors remains undetermined.

Modulation of Specific Biochemical Pathways and Cellular Processes

Research on how this compound may modulate specific biochemical pathways or cellular processes has not been documented. Its influence on signaling cascades, metabolic pathways, or other cellular functions is currently unknown.

In Vitro Cellular Uptake and Subcellular Localization Studies

There are no available reports on the in vitro cellular uptake of this compound. Information regarding its ability to cross cell membranes and its subsequent subcellular localization is not present in the current body of scientific literature.

Mechanisms of In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines (e.g., apoptosis induction, cell cycle arrest)

No studies have been published detailing the in vitro cytotoxicity or antiproliferative effects of this compound on any cancer or normal cell lines. As such, there is no information on its potential to induce apoptosis, cause cell cycle arrest, or other mechanisms of cell death.

Insufficient Data Available for "this compound" to Generate Requested Article

Following a comprehensive search for scientific literature regarding the in vitro antimicrobial and antiviral activity of this compound, it has been determined that there is a lack of available research data specifically on this compound to fulfill the requirements of the requested article. The search did not yield any studies detailing the mechanistic insights into the biological interactions of this compound, nor did it provide any data on its antimicrobial or antiviral properties that would be necessary to construct the specified data tables and detailed research findings.

The user's instructions mandated a strict adherence to an outline focused solely on "this compound," with a specific section on "Mechanisms of In Vitro Antimicrobial and Antiviral Activity." Without primary research or review articles on this particular chemical compound, it is not possible to generate a thorough, informative, and scientifically accurate article as requested.

Information on related but structurally distinct compounds, such as derivatives of propionic or propanoic acid, was identified. However, presenting data on these related molecules would violate the explicit instruction to focus exclusively on this compound and not introduce information outside the specified scope.

Therefore, until research on the antimicrobial and antiviral activities of this compound is published and becomes accessible, the creation of the requested article with the specified content and structure is not feasible.

Potential Applications and Materials Science Perspectives of Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate Excluding Clinical, Dosage, Safety

Potential Role as a Versatile Building Block in Complex Organic Synthesis and Fine Chemical Production

The bifunctional nature of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate, containing both a nucleophilic hydroxyl group and an electrophilic alkyne, would theoretically make it a valuable intermediate in organic synthesis. The hydroxyl group could be used for ether or ester linkages, while the alkyne could participate in a variety of reactions, including cycloadditions, transition-metal catalyzed cross-coupling reactions, and nucleophilic additions. This versatility could allow for the synthesis of a wide range of more complex molecules and fine chemicals. However, specific examples of its use in this capacity are not readily found in the literature.

Theoretical Integration into Polymer Chemistry and Advanced Material Science

Monomer for Polymerization Reactions (e.g., click chemistry applications, conjugated polymers)

Theoretically, the alkyne functionality of this compound makes it a prime candidate as a monomer for polymerization. It could be copolymerized with azide-functionalized monomers via click chemistry to form highly regular polymer structures. Additionally, the aryl propiolate structure suggests potential for the synthesis of conjugated polymers, which are of interest for their electronic and optical properties. The specific synthetic routes and the properties of any resulting polymers have not been reported.

Crosslinking Agent in Material Fabrication

Molecules containing multiple reactive sites are often used as crosslinking agents to improve the mechanical and thermal properties of polymers. While this compound itself has only two primary reactive sites (the hydroxyl group and the alkyne), it could be functionalized to incorporate additional reactive groups, or used in systems where these two groups can react with different components of a polymer matrix to form a crosslinked network. There is currently no data to support its use as a crosslinking agent.

Hypothetical Application as a Chemical Probe or Intermediate in Broader Chemical Research

The combination of a phenol (B47542) and an alkyne in one molecule could make it a useful chemical probe. The alkyne could be used to "click" the molecule onto a target, while the phenol's properties (e.g., fluorescence, acidity) could be used for detection or to study specific interactions. This remains a hypothetical application without experimental validation.

Postulated Precursor for Functional Organic Materials (e.g., optoelectronic, supramolecular assemblies)

The synthesis of functional organic materials with tailored optoelectronic or self-assembly properties is a major area of materials science. The rigid, linear alkyne unit and the aromatic ring in this compound are structural features often found in molecules designed for such applications. For instance, the extended π-system could contribute to desirable electronic properties, and the hydroxyl group could direct self-assembly through hydrogen bonding to form supramolecular structures. However, there are no published studies demonstrating the synthesis of such materials from this specific precursor.

Future Directions and Unexplored Research Avenues for Methyl 3 3 Hydroxyphenyl Prop 2 Ynoate

Development of Novel Asymmetric Synthetic Routes and Stereoselective Transformations

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. ddugu.ac.in An enantioselective reaction is one that preferentially forms one enantiomer over the other. uvic.ca While Methyl 3-(3-hydroxyphenyl)prop-2-ynoate itself is achiral, its future transformations could introduce one or more stereocenters, making the development of asymmetric synthetic methodologies a critical research avenue.

Future research should focus on developing catalytic asymmetric reactions where the alkyne serves as a prochiral substrate. Potential strategies include:

Asymmetric Hydrogenation: The reduction of the alkyne to a chiral alkene or alkane using a chiral catalyst could yield enantiomerically enriched products.

Chiral Addition Reactions: The addition of nucleophiles or electrophiles across the carbon-carbon triple bond, guided by a chiral ligand or catalyst, could establish new stereocenters with high fidelity. youtube.com

Cycloaddition Reactions: Diastereoselective cycloadditions, where the propiolate acts as a dienophile or dipolarophile with a chiral partner, could construct complex cyclic systems with controlled stereochemistry.

These approaches would transform the simple achiral starting material into valuable, optically active building blocks for the synthesis of more complex molecules.

Table 1: Potential Asymmetric Transformations

| Transformation Type | Chiral Catalyst/Reagent Example | Potential Product Class |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., BINAP-Ru) | Chiral cinnamates or phenylpropionates |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives) | Chiral functionalized alkenes |

Investigation of Advanced Catalytic Transformations and Reaction Discovery

The electron-deficient alkyne of this compound is a highly versatile functional group poised for a multitude of catalytic transformations beyond asymmetric synthesis. Future research should aim to discover novel reactions and expand the synthetic utility of this scaffold.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: The alkyne can participate in well-established reactions like Sonogashira, Heck, and Suzuki couplings, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures.

Cyclization and Annulation Reactions: Intramolecular reactions involving the hydroxyl group and the alkyne, or intermolecular reactions with di-functional reagents, could be catalyzed by metals like gold, platinum, or palladium to generate novel heterocyclic frameworks such as coumarins or chromenones. nih.gov

Polymerization: The alkyne functionality makes it a suitable monomer for polymerization reactions, potentially leading to novel conjugated polymers with interesting electronic and optical properties.

Discovering new catalytic systems that are efficient, selective, and operate under mild conditions will be paramount to unlocking the full synthetic potential of this molecule.

Deeper Elucidation of Biological Mechanisms at the Atomic and Molecular Level

The hydroxyphenyl moiety is a common pharmacophore found in many biologically active compounds, including antioxidants, enzyme inhibitors, and anti-inflammatory agents. nih.govmdpi.com For example, various hydroxyphenyl derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govwikipedia.org The presence of this group in this compound suggests a strong possibility of undiscovered biological activity.

Future research should systematically screen this compound against a panel of biological targets. Promising areas of investigation include:

Enzyme Inhibition: Testing against enzymes like tyrosinase, cyclooxygenases (COX), and 4-hydroxyphenylpyruvate dioxygenase (HPPD), where hydroxyphenyl structures are known to be active. nih.govwikipedia.org

Anticancer and Anti-proliferative Activity: Evaluating its cytotoxicity against various cancer cell lines, as many phenolic compounds and propiolic acid derivatives exhibit anticancer properties. nih.govnih.gov

Antioxidant and Anti-inflammatory Properties: Assessing its ability to scavenge free radicals and inhibit inflammatory pathways in cellular models. nih.gov

Should any significant activity be discovered, subsequent studies must focus on elucidating the mechanism of action at a molecular level. This would involve techniques such as molecular docking to predict binding modes, biochemical assays to confirm target engagement, and structural biology to visualize the compound-protein interactions.

Exploration of Novel Materials Science Applications and Polymer Architectures

The rigid, linear structure of the prop-2-ynoate unit, combined with the functional handles of the hydroxyl group and ester, makes this compound an attractive building block for materials science. The development of functional polymers and materials often relies on monomers that can impart specific properties like thermal stability, conductivity, or low flammability. mdpi.com

Unexplored research avenues in this domain include:

Synthesis of Conjugated Polymers: The alkyne group can be polymerized via reactions like alkyne metathesis or cyclotrimerization to create highly conjugated polymer backbones. The hydroxyphenyl substituent could be used to tune solubility and electronic properties.

Development of Functional Networks: The hydroxyl group provides a reactive site for cross-linking, allowing the compound to be incorporated into thermosetting resins, hydrogels, or other network polymers. These materials could find applications as coatings, adhesives, or in biomedical devices. youtube.com

Creation of Self-Assembling Systems: The combination of the aromatic ring (capable of π–π stacking) and the hydroxyl group (capable of hydrogen bonding) could be exploited to design molecules that self-assemble into ordered supramolecular structures like liquid crystals or organogels.

Table 2: Potential Materials Science Applications

| Application Area | Key Functional Group(s) | Potential Property/Function |

|---|---|---|

| Conductive Polymers | Alkyne (for polymerization) | Organic semiconductor, sensor component |

| High-Performance Thermosets | Hydroxyl (for cross-linking) | Aerospace materials, high-temperature coatings |

Computational Design and Prediction of Next-Generation Derivatives with Tailored Properties

Before embarking on extensive and resource-intensive laboratory synthesis, computational chemistry offers a powerful tool for predicting the properties of this compound and designing next-generation derivatives. nih.gov By using computational models, researchers can screen virtual libraries of related compounds to identify candidates with enhanced activity or desired material properties.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): If initial biological screening yields active compounds, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent analogues.

Molecular Docking and Dynamics: To explore potential biological targets, the compound can be virtually docked into the active sites of various enzymes. Molecular dynamics simulations can then be used to assess the stability of the predicted binding poses.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties (e.g., HOMO-LUMO gap), reactivity, and spectral characteristics of the molecule and its potential polymers. This can aid in the design of novel materials for electronic applications.

This in silico approach can significantly accelerate the research and development cycle by prioritizing the synthesis of compounds that are most likely to possess the desired biological or material characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.